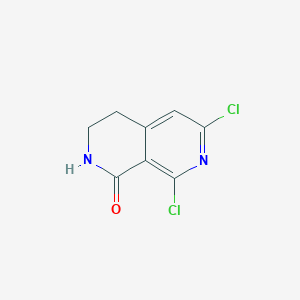

6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

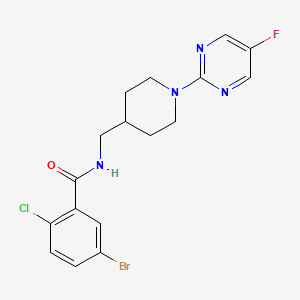

“6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one” is a chemical compound with the molecular formula C8H6Cl2N2O . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h3H,1-2H2,(H,11,13) .Physical And Chemical Properties Analysis

The molecular weight of “6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one” is 217.05 .Applications De Recherche Scientifique

Fungicide Development

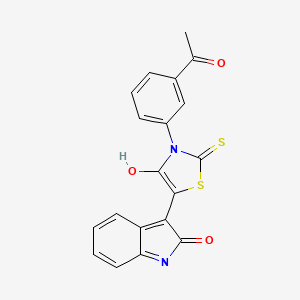

This compound has been used in the design and synthesis of novel strobilurins, which are potent fungicide candidates . Strobilurins are a class of antifungal agrochemicals that have shown high efficacy, low toxicity, and broad-spectrum activity. They are suitable for a wide range of crops .

Organocatalytic Domino Michael-Hemiacetalization

The compound has been used as a reactant in organocatalytic domino Michael-hemiacetalization . This is a type of organic reaction that involves the formation of a new carbon-carbon bond through a domino process, which is a sequence of two or more transformations where the subsequent reactions happen automatically as a result of the functionality formed in the previous step .

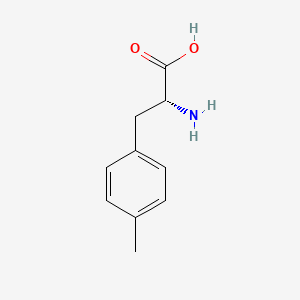

Enantioselective Reduction

It has also been used in enantioselective reduction . This is a type of chemical reaction where one of the two mirror-image forms (enantiomers) of a molecule is selectively produced .

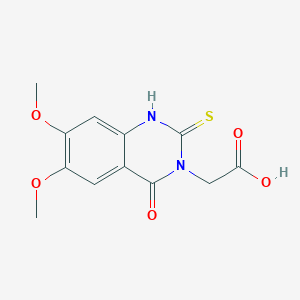

Preparation of Biologically Active Molecules

The compound has been used in the preparation of biologically and pharmacologically active molecules . These molecules have potential applications in various fields such as medicine, agriculture, and biochemistry .

Inhibition of CYP2C8

Research has shown that this compound can inhibit CYP2C8 . CYP2C8 is an enzyme that plays a crucial role in the metabolism of drugs in the body .

Structural Optimization Design

Based on the effective concentration (EC50) against certain fungi, the built CoMSIA model provided a useful reference for the further structural optimization design . This could lead to the development of more effective fungicides .

Orientations Futures

Propriétés

IUPAC Name |

6,8-dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h3H,1-2H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAABRPMPSVUIQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N=C(C=C21)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-sulfonamide](/img/structure/B2412703.png)

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2412706.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2412707.png)

![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2412715.png)

![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2412717.png)

![Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2412719.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2412720.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2412722.png)